6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is an organic compound characterized by a complex heterocyclic structure This compound is part of the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminobenzamide with phenylglyoxal in the presence of an acid catalyst. This reaction forms an intermediate, which undergoes cyclization to yield the desired quinazolinone structure. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazolinone to its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazolinones.
Scientific Research Applications
6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the enzyme’s normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s unique structure allows it to interact with multiple pathways, enhancing its therapeutic potential.
Comparison with Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Quinoxaline: Another heterocyclic compound with comparable applications in medicinal chemistry.
Phthalazine: Shares structural similarities but differs in its biological activity profile.
Uniqueness: 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one stands out due to its dioxolo ring, which imparts unique electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
113368-12-0 |
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Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-phenyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-10-6-12-13(20-8-19-12)7-11(10)16-14(17-15)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18) |
InChI Key |
KHLLUCOCWXPNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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